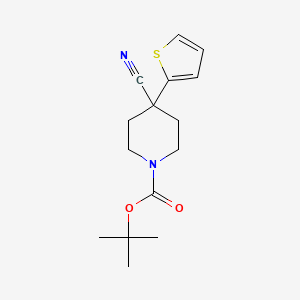

1-Boc-4-cyano-4-(2-thienyl)-piperidine

Beschreibung

1-Boc-4-cyano-4-(2-thienyl)-piperidine is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a cyano substituent, and a 2-thienyl aromatic ring at the 4-position of the piperidine ring. This compound is of interest in medicinal chemistry due to its structural similarity to phencyclidine (PCP) analogs, which exhibit central nervous system (CNS) activity . The Boc group enhances solubility and stability during synthesis, while the thienyl and cyano groups influence electronic and steric properties, impacting pharmacological behavior .

Eigenschaften

IUPAC Name |

tert-butyl 4-cyano-4-thiophen-2-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2S/c1-14(2,3)19-13(18)17-8-6-15(11-16,7-9-17)12-5-4-10-20-12/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMICQIWHNYLFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-cyano-4-(2-thienyl)-piperidine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution or other suitable methods.

Attachment of the Thienyl Group: The thienyl group can be attached through a coupling reaction, such as a Suzuki or Stille coupling.

Protection with Boc Group: The final step involves protecting the nitrogen atom with a Boc group using Boc anhydride and a base.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-Boc-4-cyano-4-(2-thienyl)-piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: The cyano group can be reduced to an amine or other functional groups.

Substitution: The thienyl group can be substituted with other aromatic or heteroaromatic groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogenation catalysts.

Substitution: Palladium-catalyzed coupling reactions using reagents like boronic acids or stannanes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group can yield primary amines, while substitution reactions can introduce various aromatic groups.

Wissenschaftliche Forschungsanwendungen

1-Boc-4-cyano-4-(2-thienyl)-piperidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Investigated for its potential use in drug discovery and development.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of 1-Boc-4-cyano-4-(2-thienyl)-piperidine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Phencyclidine (PCP) Analogs

- 1-[1-(2-Thienyl)-cyclohexyl]-piperidine (TCP): Structure: Replaces the Boc and cyano groups with a cyclohexyl-thienyl system. Pharmacology: Exhibits ataxia and lethality in mice, with a therapeutic index (TI) of 5.3, indicating a larger safety margin compared to PCP (TI = 2.1). Duration of action: 65 minutes, longer than PCP (45 minutes) . Regulatory Status: Listed as a controlled substance in multiple jurisdictions due to PCP-like effects .

Boc-Protected Piperidines

- 1-Boc-4-(Aminomethyl)piperidine: Structure: Substitutes cyano and thienyl groups with aminomethyl. Properties: Lower molecular weight (214.30 vs. ~354–355 for thienyl/trifluoromethyl analogs). Synthesis involves reductive amination with NaBH4 in methanol (yield: 85–90%) . Applications: Intermediate in peptide synthesis, contrasting with the CNS activity of thienyl analogs.

- 1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine: Structure: Replaces thienyl with 2-trifluoromethylphenyl. Properties: Higher molecular weight (354.37) and density (1.23 g/cm³) due to the CF3 group. Predicted logP: -3.63, indicating lower lipophilicity than thienyl analogs .

Chlorinated and Fluorinated Derivatives

- 1-Boc-4-cyano-4-(2,4-dichlorophenyl)-piperidine: Structure: Features dichlorophenyl instead of thienyl. Properties: Molecular weight 355.26; higher halogen content increases hydrophobicity. Limited stock availability suggests synthetic challenges .

- 1-Boc-4-cyano-4-(2,5-difluorophenyl)-piperidine: Safety: Classified under GHS with hazards including acute oral toxicity (H302) and respiratory irritation (H335) .

Anilino-Substituted Analogs

- 4-Anilino-1-Boc-piperidine: Structure: Contains an anilino group instead of cyano/thienyl. Applications: Precursor in opioid synthesis (e.g., 4-ANPP), diverging from the CNS focus of thienyl derivatives. Molecular weight: 276.4 .

Physicochemical and Pharmacological Data

Table 1: Key Properties of Selected Analogs

*Assumed based on analogs; †Exact value depends on substituents; ‡From 2-CF3 analog .

Pharmacological Differences

- Thienyl vs. Phenyl : Thienyl analogs exhibit longer duration of action (65 vs. 18–45 minutes for phenyl/morpholine derivatives) due to enhanced metabolic stability .

Biologische Aktivität

1-Boc-4-cyano-4-(2-thienyl)-piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. It is a derivative of piperidine, a well-known scaffold in drug discovery, particularly for its applications in neuropharmacology and oncology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C12H14N2O2S

- Molecular Weight : 250.32 g/mol

- Appearance : Yellowish oil

- Melting Point : Not extensively documented, but related piperidine derivatives typically have low melting points.

Synthesis

The synthesis of this compound involves several chemical transformations, primarily starting from 1-tert-butoxycarbonyl-4-piperidinecarboxaldehyde. The synthesis pathway includes the introduction of the cyano and thienyl groups through nucleophilic substitutions and condensation reactions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound exhibits cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation, potentially mediated through the NFκB signaling pathway .

Neuropharmacological Effects

This compound has also been investigated for its neuropharmacological properties. It shows promise as a modulator of neurotransmitter systems, which could be beneficial in treating neurodegenerative disorders.

Table 2: Neuropharmacological Activity

| Activity Type | Effect | Reference |

|---|---|---|

| NMDA Receptor Antagonism | Moderate Inhibition | |

| Dopamine Receptor Agonism | Selective Agonist |

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of various piperidine derivatives, this compound was found to significantly reduce tumor growth in xenograft models of breast cancer. The study reported an approximate reduction in tumor volume by 50% compared to controls after four weeks of treatment .

Case Study 2: Neuroprotective Properties

A separate investigation assessed the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. Results indicated that treatment with this compound improved cognitive function as measured by the Morris water maze test, suggesting potential therapeutic applications in neurodegeneration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.